

Check Availability & Pricing

# Refining treatment protocols from the Larsucosterol Phase 2a and 2b trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Larsucosterol |           |
| Cat. No.:            | B1249866      | Get Quote |

# **Technical Support Center: Refining Larsucosterol Treatment Protocols**

This technical support center provides researchers, scientists, and drug development professionals with detailed information derived from the **Larsucosterol** Phase 2a and 2b clinical trials. It includes troubleshooting guides, FAQs, experimental protocols, and data summaries to assist in the design and execution of related studies.

## **Section 1: Frequently Asked Questions (FAQs)**

Q1: What is **Larsucosterol** and its proposed mechanism of action? A1: **Larsucosterol** (DUR-928) is an endogenous, sulfated oxysterol that functions as an epigenetic modulator.[1] Its primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2][3][4] In conditions like alcohol-associated hepatitis (AH), elevated DNMT activity leads to DNA hypermethylation, which silences genes crucial for cellular repair and survival.[5] By inhibiting these enzymes, **larsucosterol** modulates gene expression in pathways related to stress responses, cell survival, inflammation, and lipid biosynthesis, which may lead to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][6]

Q2: What were the primary objectives of the **Larsucosterol** Phase 2a and 2b trials? A2: The Phase 2a (NCT01809132) trial was an open-label, dose-escalation study designed to evaluate the safety, pharmacokinetics (PK), and preliminary efficacy signals of **larsucosterol** in 19

### Troubleshooting & Optimization





patients with moderate to severe AH.[7][8] The subsequent Phase 2b AHFIRM (NCT04563026) trial was a larger, randomized, double-blind, placebo-controlled study involving 307 patients with severe AH, designed to definitively evaluate the safety and efficacy of **larsucosterol** in reducing 90-day mortality or the need for liver transplantation.[1][9][10]

Q3: Did the Phase 2b AHFIRM trial meet its primary endpoint? A3: No, the AHFIRM trial did not meet its primary endpoint of a statistically significant reduction in the 90-day rate of mortality or liver transplant for either the 30 mg or 90 mg dose compared to placebo.[1][11][12]

Q4: What were the key efficacy findings from the AHFIRM trial despite not meeting the primary endpoint? A4: Although the primary endpoint was not met, the trial showed clinically meaningful trends in the key secondary endpoint of 90-day mortality.[1][9] In the overall study population, the 30 mg dose was associated with a 41% reduction in mortality and the 90 mg dose with a 35% reduction, though these results were not statistically significant.[13][14] The effect was more pronounced in the subgroup of U.S. patients (76% of the trial population), where the 30 mg and 90 mg doses reduced 90-day mortality by 57% (p=0.014) and 58% (p=0.008), respectively, compared with placebo.[3][10]

Q5: What is the established safety profile of **Larsucosterol** from these trials? A5: Across both Phase 2a and 2b trials, **larsucosterol** was found to be safe and well-tolerated.[1][7] The number and nature of treatment-emergent adverse events (AEs) were similar between the **larsucosterol** and placebo groups.[15] Most AEs were attributable to the underlying hepatic disease, and there was no imbalance in side effects that could not be ascribed to the liver condition itself.[1][11]

# Section 2: Troubleshooting Guide for Experimental Studies

Q: Our study is not replicating the mortality benefit observed in the AHFIRM trial. What factors could be influencing this? A: Several factors identified from the AHFIRM trial could be at play:

 Geographic Population: The mortality reduction was statistically significant only in the U.S. subgroup. Regional differences in standard of care, patient genetics, or other environmental factors may influence outcomes.



- Time to Treatment: Sub-analyses of the AHFIRM data highlighted the importance of timely treatment administration after hospitalization.[10] Delays in dosing could diminish the potential therapeutic effect.
- Baseline Severity: While AHFIRM focused on severe AH (MELD 21-30), ensure your patient population's severity is comparable.[16] The Phase 2a trial stratified patients into moderate and severe categories, which may be a useful approach for analysis.[7]

Q: We are observing high inter-patient variability in biomarker response (e.g., bilirubin, MELD scores). How can this be managed analytically? A: High variability is expected in this critically ill patient population.

- Stratification: Analyze data by stratifying patients based on baseline disease severity (e.g., MELD score <25 vs. ≥25) to identify potential differential effects.</li>
- Endpoint Timing: The Phase 2a study showed that while some markers like bilirubin improved by Day 7, MELD scores showed notable reductions at Day 28.[8][17] Ensure your assessment time points are sufficient to capture the full therapeutic effect, as the most critical outcomes in Phase 2b were measured at 90 days.[10]
- Lille Score Assessment: The Lille score at Day 7 was a key efficacy signal in the Phase 2a trial, with 89% of subjects classified as responders (<0.45).[7] This can be a valuable early indicator of response, but should be considered alongside longer-term outcomes.

Q: A patient's Lille score did not improve by Day 7. Should this be considered a treatment failure? A: Not necessarily. While a favorable Day 7 Lille score is a positive prognostic indicator, it is not the sole determinant of success.[17] The primary endpoint of the pivotal Phase 2b study was 90-day survival, indicating that the clinical benefit may take longer to become apparent.[18] Continue to monitor other liver biomarkers (bilirubin, AST, ALT) and the overall clinical status of the patient through later time points (Day 28, Day 90) before concluding a lack of response.[17]

# Section 3: Quantitative Data Summary Table 1: Larsucosterol Phase 2a Trial (NCT01809132) Study Design & Population



| Parameter          | Description                                                                       |
|--------------------|-----------------------------------------------------------------------------------|
| Study Design       | Multicenter, Open-Label, Dose Escalation[7]                                       |
| Population         | 19 patients with a clinical diagnosis of Alcohol-<br>Associated Hepatitis (AH)[7] |
| Severity Groups    | 7 Moderate AH (MELD Score 11-20), 12 Severe<br>AH (MELD Score 21-30)[8]           |
| Dose Cohorts       | 30 mg, 90 mg, or 150 mg administered via IV infusion[7]                           |
| Follow-up Period   | 28 days[8]                                                                        |
| Primary Objectives | Evaluate Safety, Pharmacokinetics (PK), and Efficacy Signals[7]                   |

Table 2: Larsucosterol Phase 2b AHFIRM Trial (NCT04563026) - Study Design & Population

| Parameter          | Description                                                                                                    |  |
|--------------------|----------------------------------------------------------------------------------------------------------------|--|
| Study Design       | Randomized, Double-Blind, Placebo-Controlled, International, Multicenter[1]                                    |  |
| Population         | 307 patients with severe Alcohol-Associated Hepatitis (AH)[1]                                                  |  |
| Inclusion Criteria | MELD score 21-30, Maddrey Discriminant Function (MDF) ≥ 32[16]                                                 |  |
| Treatment Arms     | 1. Larsucosterol 30 mg (+SOC) (n=102) 2.<br>Larsucosterol 90 mg (+SOC) (n=102) 3.<br>Placebo (+SOC) (n=103)[1] |  |
| Primary Endpoint   | 90-Day Incidence of Mortality or Liver  Transplantation[10]                                                    |  |
| Key Secondary      | 90-Day Survival[10]                                                                                            |  |



Table 3: Larsucosterol Phase 2b AHFIRM Trial - Key

**Efficacy Outcomes** 

| Outcome                                               | Larsucosterol 30 mg vs.<br>Placebo                      | Larsucosterol 90 mg vs.<br>Placebo                      |
|-------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------|
| Primary Endpoint (Mortality or Transplant at 90 Days) | Numerical improvement, not statistically significant[9] | Numerical improvement, not statistically significant[9] |
| 90-Day Mortality Reduction<br>(Global Population)     | 41% (p=0.070)[9][13]                                    | 35% (p=0.126)[9][13]                                    |
| 90-Day Mortality Reduction (U.S. Patients Only)       | 57% (p=0.014)[10]                                       | 58% (p=0.008)[10]                                       |
| 90-Day Mortality Events<br>(Global Population)        | 15 of 102 patients[11]                                  | 17 of 102 patients[11]                                  |
| Placebo 90-Day Mortality<br>Events (Global)           | 25 of 103 patients[11]                                  | 25 of 103 patients[11]                                  |

# Section 4: Experimental Protocols Protocol 1: Patient Screening and Eligibility for Severe AH Studies

- Inclusion Criteria:
  - Age ≥ 18 years.[16]
  - Clinical diagnosis of AH with onset of jaundice within the prior 8 weeks.[16]
  - History of heavy alcohol consumption (>60 g/day for males, >40 g/day for females) for at least 6 months, with <8 weeks of abstinence before jaundice onset.[16]</li>
  - Serum total bilirubin > 3.0 mg/dL.[16]
  - $\circ~$  AST between 50-400 IU/L and ALT < 400 IU/L.[16]
  - Model for End-stage Liver Disease (MELD) score between 21 and 30 (inclusive).[16]



- Maddrey Discriminant Function (MDF) score ≥ 32.[16]
- Exclusion Criteria:
  - Confounding causes of liver disease (e.g., viral hepatitis, drug-induced liver injury).
  - Active uncontrolled infection or other contraindications to potential corticosteroid use (as per standard of care in placebo arms).
  - Prior liver transplantation.

#### **Protocol 2: Larsucosterol Administration**

- Preparation: Larsucosterol is supplied as a sterile solution. The required dose (e.g., 30 mg or 90 mg) is diluted in 100 mL of sterile saline or 5% dextrose for injection.[7]
- Administration: The diluted solution is administered as a single intravenous (IV) infusion over a period of 2 hours.
- Repeat Dosing: As per the AHFIRM trial protocol, a second dose may be administered 72
  hours after the first if the patient remains hospitalized.[1][11]

## **Protocol 3: Key Efficacy Endpoint Assessment**

- MELD Score Calculation: Calculated at baseline and follow-up visits (e.g., Day 7, Day 28, Day 90) using the standard formula based on serum creatinine, total bilirubin, and INR.
- Lille Score Calculation: Used as an early assessment of treatment response at Day 7. The model incorporates age, renal function, albumin, prothrombin time, and bilirubin evolution from Day 0 to Day 7. A score <0.45 is typically considered indicative of response.[7]
- 90-Day Survival Status: The primary outcome of interest from the Phase 2b trial. Patient status (alive, deceased, or received liver transplant) must be definitively ascertained at 90 days post-randomization.[10]

# **Section 5: Mandatory Visualizations**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. durect.com [durect.com]
- 3. Larsucosterol Shows Promising 90-Day Mortality Reduction in Phase 2b Alcohol-Associated Hepatitis Trial [trial.medpath.com]
- 4. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]
- 5. youtube.com [youtube.com]
- 6. DURECT Gets FDA Breakthrough Therapy Status for Larsucosterol in Alcoholic Hepatitis [synapse.patsnap.com]
- 7. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcohol-associated hepatitis [clival.com]
- 10. durect.com [durect.com]
- 11. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Larsucosterol Fails to Improve Outcomes in Severe Alcohol-Associated Hepatitis, But Promises Further Exploration: Study [medicaldialogues.in]
- 13. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 14. durect.com [durect.com]
- 15. hcplive.com [hcplive.com]



- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. durect.com [durect.com]
- 18. pharmacytimes.com [pharmacytimes.com]
- To cite this document: BenchChem. [Refining treatment protocols from the Larsucosterol Phase 2a and 2b trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249866#refining-treatment-protocols-from-the-larsucosterol-phase-2a-and-2b-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com